molecular formula C42H72O13 B1671525 Ginsenoside RG2 CAS No. 52286-74-5

Ginsenoside RG2

Cat. No. B1671525
CAS RN: 52286-74-5
M. Wt: 785 g/mol
InChI Key: AGBCLJAHARWNLA-QWLKVGLZSA-N
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Description

Ginsenoside Rg2 is a saponin and a protopanaxatriol-type compound found in the root and stem leaves of ginseng . It has diverse in vitro and in vivo effects, including neuroprotective, anti-inflammatory, and anti-diabetic actions . It is also known to have significant protective effects on the nervous system, cardiovascular system, and immune system .


Molecular Structure Analysis

Ginsenoside Rg2 is a protopanaxatriol that is more abundant in some Panax species (e.g., white and red P. ginseng) than others . The molecular structure of Ginsenoside Rg2 is complex and involves multiple functional groups. More detailed structural analysis can be obtained through advanced techniques such as LC–MS/MS .


Physical And Chemical Properties Analysis

Ginsenoside Rg2 has been analyzed using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS). The mobile phase of water and methanol containing 0.1% formic acid and HSS T3 C18 analytical column was used for the chromatographic separation .

Scientific Research Applications

Neuroprotective Effects

Ginsenoside RG2 has been shown to have significant neuroprotective effects . It offers protection to nerve cells, enhances resistance to neuronal injury, and modulates neural activity. It also provides resistance to cerebral ischemia/reperfusion injury, improves brain damage after eclampsia hemorrhage, and improves memory and cognitive deficits. Additionally, it has been used in the treatment of Alzheimer’s disease (AD) and vascular dementia, and helps alleviate anxiety and pain .

Alzheimer’s Disease Prevention

In the context of Alzheimer’s disease, Ginsenoside RG2 has been found to regulate the expression of apoptotic proteins and inhibit neuronal apoptosis induced by Aβ deposition. This is particularly useful for the prevention of AD as it increases the expression of Bcl-2 and HSP70 and decreases the expression of Bax and P53 .

Immunomodulatory Effects

Ginsenoside RG2 acts as an immunomodulator. It regulates the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK. It also positively affects immune organs, gut flora structure, and systemic inflammatory responses. This makes it a potential dietary supplement for preventing and improving immune disorders and related diseases .

Cognitive Function Improvement

Research has confirmed that Ginsenoside RG2 can activate autophagy in multiple mouse tissues and effectively improve cognitive impairment in mice with Alzheimer’s disease. This suggests its potential application in enhancing cognitive functions .

Cardiac Function Enhancement

Ginsenoside RG2 has been studied for its effects on myocardial fibrosis and cardiac function. It influences the expression of fibrosis-related genes such as Col-1, Col-3, and α-SMA, which are crucial for maintaining cardiac health .

Safety And Hazards

Ginsenoside Rg2 is harmful if swallowed. It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBCLJAHARWNLA-DQUQINEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317065
Record name Ginsenoside Rg2
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Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside RG2

CAS RN

52286-74-5
Record name Ginsenoside Rg2
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Record name Ginsenoside Rg2
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Q & A

Q1: What are the primary molecular targets of ginsenoside Rg2?

A1: Ginsenoside Rg2 has been shown to interact with various molecular targets, including:

  • SIRT1: Rg2 upregulates SIRT1 expression, contributing to its protective effects against myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation. [, , ]
  • NFATc1 and c-Fos: Rg2 downregulates the expression of these transcription factors involved in osteoclast differentiation, thus inhibiting osteoclastogenesis. []
  • MAPK pathway: Rg2 modulates the MAPK signaling pathway, influencing cellular processes like inflammation, apoptosis, and osteoclast differentiation. [, ]
  • AKT pathway: Rg2 activates the AKT signaling pathway, leading to improved cardiac function and reduced myocardial fibrosis. [, , ]
  • AMPK pathway: Rg2 activates AMPK, which plays a role in suppressing adipogenesis and promoting autophagy. [, ]
  • TLR4: Rg2, in combination with Rh1, inhibits the binding of LPS to TLR4, suppressing the TLR4-mediated inflammatory signaling pathway. []

Q2: How does ginsenoside Rg2's interaction with these targets translate into its observed biological effects?

A2: Ginsenoside Rg2's interaction with these targets elicits a cascade of downstream effects, leading to its diverse bioactivities:

  • Anti-inflammatory effects: Rg2 reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and inhibits the activation of inflammatory signaling pathways (NF-κB, p38-STAT1). [, , ]
  • Antioxidant effects: Rg2 increases the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduces oxidative stress markers (MDA). [, , ]
  • Anti-apoptotic effects: Rg2 inhibits apoptosis by regulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9). [, , ]
  • Cardioprotective effects: Rg2 improves cardiac function, reduces infarct size, attenuates myocardial fibrosis, and protects against trastuzumab-induced cardiotoxicity. [, , , , ]
  • Neuroprotective effects: Rg2 protects against ischemia-induced neuronal injury, improves cognitive function, and attenuates learning and memory loss. [, , ]
  • Anti-obesity effects: Rg2 inhibits adipogenesis, reduces body weight gain, and improves lipid profiles. [, ]

Q3: What is the molecular formula and weight of ginsenoside Rg2?

A3: Ginsenoside Rg2 has the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol.

Q4: What spectroscopic data is available for characterizing ginsenoside Rg2?

A4: Various spectroscopic techniques have been employed to characterize ginsenoside Rg2, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR analyses provide detailed structural information about the compound, including the stereochemistry at C-20 (S or R isomers). [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), is widely used for separating, identifying, and quantifying ginsenoside Rg2 in various matrices. [, , , , ]

Q5: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of ginsenoside Rg2?

A5: Research suggests that:

  • Absorption: Ginsenoside Rg2 can be absorbed following oral administration, but its bioavailability is relatively low. [, ]
  • Distribution: Following absorption, Rg2 is distributed to various tissues, including the heart, liver, brain, and kidneys. [, , , ]
  • Metabolism: Rg2 is metabolized by intestinal microorganisms and liver enzymes. [, , ] Notably, some metabolites exhibit enhanced bioactivity compared to the parent compound. []
  • Excretion: Rg2 and its metabolites are primarily excreted via bile and feces. [, ]

Q6: What in vitro models have been used to study the biological activities of ginsenoside Rg2?

A6: Several cell-based assays have been employed to investigate the effects of Rg2, including:

  • H9c2 cardiomyocytes: To investigate its cardioprotective effects against oxidative stress, apoptosis, and trastuzumab-induced toxicity. [, , ]
  • Human umbilical vein endothelial cells (HUVECs): To study its anti-inflammatory effects and impact on adhesion molecule expression. []
  • Bone marrow macrophages (BMMs): To assess its inhibitory effects on osteoclastogenesis. []
  • 3T3-L1 preadipocytes: To evaluate its anti-adipogenic effects and mechanisms of action. []
  • RAW264.7 macrophages: To investigate its anti-inflammatory effects and mechanisms of action in LPS-stimulated inflammation. []

Q7: What animal models have been used to evaluate the therapeutic potential of ginsenoside Rg2?

A7: Researchers have utilized various animal models to study the in vivo efficacy of Rg2, including:

  • Rat models of myocardial ischemia/reperfusion injury: To assess its cardioprotective effects. [, , , ]
  • Rat models of multi-infarct dementia: To evaluate its neuroprotective effects and impact on cognitive function. []
  • Rat models of spinal cord ischemia/reperfusion injury: To investigate its protective effects against spinal cord injury. []
  • Mouse models of high-fat diet-induced obesity: To study its anti-obesity and anti-adipogenic effects. [, , ]
  • Mouse models of LPS-induced inflammation: To investigate its anti-inflammatory effects and ability to protect against LPS-induced tissue damage. []

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